3-Sulfanylpyrazine-2-carboxylic acid
Description
3-Sulfanylpyrazine-2-carboxylic acid is a pyrazine derivative characterized by a sulfanyl (-SH) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position of the pyrazine ring. Pyrazine derivatives are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their diverse chemical reactivity and biological applications. This suggests that the sulfanyl group may influence electronic properties, solubility, and biological interactions, though further experimental validation is required.
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)3-4(10)7-2-1-6-3/h1-2H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQFBKFXVAFWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=S)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36931-81-4 | |
| Record name | 3-sulfanylpyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction typically proceeds through nucleophilic substitution, where the thiolating agent replaces a leaving group on the pyrazine ring.
Industrial Production Methods
Industrial production of 3-Sulfanylpyrazine-2-carboxylic acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Sulfanylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Sulfanylpyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Sulfanylpyrazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Sulfur-containing groups (e.g., -SPh in 3-(phenylsulfanyl)pyrazine-2-carboxylic acid) may enhance lipophilicity and metal-binding capacity compared to -CH₃ or -NH₂ groups. Phenyl groups (e.g., 3-Phenylpyrazine-2-carboxylic acid) increase molecular weight and melting points due to aromatic stacking interactions. Hydroxyl and amino groups (e.g., 3-hydroxypyrazine-2-carboxamide) improve solubility in polar solvents and participation in hydrogen bonding.
Sulfur-Containing Derivatives
Amino and Hydroxy Derivatives
- 3-Aminopyrazine-2-carboxylic acid: Derived from esterification and hydrolysis of methyl 3-aminopyrazine-2-carboxylate ().
- 3-Hydroxypyrazine-2-carboxamide: Nitrated using KNO₃/H₂SO₄ to introduce nitro groups, highlighting the reactivity of the hydroxyl group .
Methyl and Phenyl Derivatives
- 3-Phenylpyrazine-2-carboxylic acid : Likely synthesized through cross-coupling reactions, given the aromatic substituent .
Biological Activity
3-Sulfanylpyrazine-2-carboxylic acid, a nitrogen-containing heterocyclic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its antibacterial, cytotoxic, and anticancer properties.
Chemical Structure and Properties
3-Sulfanylpyrazine-2-carboxylic acid is characterized by a pyrazine ring substituted with a sulfanyl group and a carboxylic acid. Its chemical formula is C_5H_6N_2O_2S. The presence of the sulfanyl group is significant as it can influence the compound's reactivity and biological interactions.
Antibacterial Activity
Research indicates that compounds similar to 3-sulfanylpyrazine-2-carboxylic acid exhibit varying degrees of antibacterial activity. A study found that certain derivatives demonstrated weak tuberculostatic properties against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 25–50 μg/cm³, which were less effective than the reference drug isoniazid (MIC 0.5–1.0 μg/cm³) .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (μg/cm³) | Activity |
|---|---|---|
| 3-Sulfanylpyrazine-2-carboxylic acid | 25–50 | Weak |
| Isoniazid | 0.5–1.0 | Strong |
Cytotoxic Activity
The cytotoxic effects of 3-sulfanylpyrazine-2-carboxylic acid have been explored in various cancer cell lines. Preliminary findings suggest that while some derivatives show cytotoxicity, others do not exhibit significant effects at lower concentrations. For instance, one study indicated that certain derivatives had an inhibitory effect on cell growth in melanoma and renal cancer cell lines, with a notable growth inhibition percentage at higher concentrations .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | ΔGI (%) |
|---|---|---|
| Compound A | MALME-3M (Melanoma) | 20.0 |
| Compound B | A498 (Renal Cancer) | 24.1 |
| Compound C | HOP-92 (Lung Cancer) | 25.9 |
Anticancer Properties
Further investigations into the anticancer potential of 3-sulfanylpyrazine-2-carboxylic acid derivatives have revealed promising results. Some compounds demonstrated selective cytotoxicity against specific cancer cell lines while sparing normal cells, suggesting potential for targeted therapy . The mechanism underlying this selectivity may involve apoptosis induction or disruption of cellular signaling pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of sulfonamide derivatives related to pyrazines, which showed varying degrees of activity against different cancer types. These studies highlighted the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
